molecular formula C23H20O4 B2459979 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate CAS No. 298206-88-9

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate

Cat. No. B2459979
CAS RN: 298206-88-9
M. Wt: 360.409
InChI Key: PUCPQHAVZVSSRM-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate is a chemical compound that has been synthesized for various scientific research applications. The compound is known for its potential use in the field of medicinal chemistry due to its unique properties. In

Scientific Research Applications

Anti-tumor and Proapoptotic Effects

A study on the synthesis and biological evaluation of benzophenone analogues, including compounds structurally related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has demonstrated promising anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells. These synthetic benzophenone derivatives, by activating caspase-3, inhibit the proliferation of tumor cells and ascites formation, indicating potential clinical applications as anti-tumor agents (Prabhakar et al., 2006).

Environmental Fate of Degradation Products

The environmental fate of alkylphenol ethoxylate surfactants, which are structurally related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has been studied, particularly focusing on their degradation products in recycled paper sludge. This research is critical for understanding the potential release and persistence of environmentally hazardous compounds in agricultural fields from recycled sludge applications (Hawrelak et al., 1999).

Luminescent Chelates with Europium (III)

In the field of luminescence, 4-Benzoylphenyl derivatives have been used to form luminescent chelates with europium (III). These chelates, with their unique structural and luminescent properties, could find applications in materials science, offering new pathways for creating advanced luminescent materials (Latva et al., 1996).

Corrosion Inhibition

Research into the corrosion inhibition properties of chalcone derivatives, which are chemically related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has shown these compounds to be effective in protecting mild steel against corrosion in acidic environments. Their adsorption follows the Langmuir adsorption model, offering insights into the design of new corrosion inhibitors (Lgaz et al., 2017).

Confinement Effects on Phenol Ionization

The study of confinement effects on phenol ionization in reverse micelles provides insights into the interactions of 4-Benzoylphenyl derivatives at the nanoscale. These findings are significant for understanding the behavior of chemical species in restricted environments, with implications for nanochemistry and material science applications (Silva et al., 2012).

properties

IUPAC Name

(4-benzoylphenyl) 2-(4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O4/c1-2-17-8-12-20(13-9-17)26-16-22(24)27-21-14-10-19(11-15-21)23(25)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCPQHAVZVSSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate

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